Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel-
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Overview
Description
Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- is an organic compound with the molecular formula C10H18O2. It is a methyl ester derivative of cyclohexanecarboxylic acid, featuring two methyl groups at the 1 and 3 positions on the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the ester group into the cyclohexane ring, providing a more sustainable and scalable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups on the cyclohexane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanemethanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The methyl groups on the cyclohexane ring may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid, methyl ester: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
Cyclohexanecarboxylic acid, 1,2-dimethyl-, methyl ester: Similar structure but with methyl groups at different positions, leading to variations in steric effects and reactivity.
Uniqueness
Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- is unique due to the specific positioning of the methyl groups, which can significantly impact its chemical behavior and interactions
Properties
CAS No. |
38864-04-9 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl (1R,3R)-1,3-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-8-5-4-6-10(2,7-8)9(11)12-3/h8H,4-7H2,1-3H3/t8-,10-/m1/s1 |
InChI Key |
NOUTXABQGMIWME-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@](C1)(C)C(=O)OC |
Canonical SMILES |
CC1CCCC(C1)(C)C(=O)OC |
Origin of Product |
United States |
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